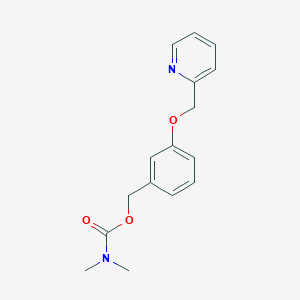
1-(benzenesulfonyl)-2-(1H-indol-2-yl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-2,2’-bi[1H-indole] typically involves the sulfonation of indole derivatives. One common method includes the reaction of indole with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-2,2’-bi[1H-indole] involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring structure allows for interactions with enzymes and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)indole: A simpler derivative with similar biological activities.
3-Nitro-1-(Phenylsulfonyl)-1H-indol-2-amine: Known for its antiviral properties.
N-(tert-Butyl)-3-nitro-1-(Phenylsulfonyl)-1H-indol-2-amine: Studied for its anticancer potential.
Uniqueness
1-(Phenylsulfonyl)-2,2’-bi[1H-indole] is unique due to its bi-indole structure, which can lead to enhanced biological activities and different chemical reactivity compared to simpler indole derivatives. The presence of two indole rings connected by a single bond allows for more complex interactions with biological targets and can result in unique pharmacological properties .
Properties
Molecular Formula |
C22H16N2O2S |
|---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(1H-indol-2-yl)indole |
InChI |
InChI=1S/C22H16N2O2S/c25-27(26,18-10-2-1-3-11-18)24-21-13-7-5-9-17(21)15-22(24)20-14-16-8-4-6-12-19(16)23-20/h1-15,23H |
InChI Key |
RFVSOABTJACIKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl dimethylcarbamate](/img/structure/B493103.png)
![Methyl 1-methylimidazo[1,2-a]pyridin-1-ium-6-ylcarbamate](/img/structure/B493106.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl dimethylcarbamate](/img/structure/B493107.png)
![4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493110.png)
![4-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493111.png)
![2-(4-Hydroxyphenyl)-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493112.png)
![4-[6-(Acetylamino)-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl]phenyl methylcarbamate](/img/structure/B493113.png)


![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenyl methylcarbamate](/img/structure/B493117.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493119.png)

![4-[2-(6-Iodoimidazo[1,2-a]pyridin-2-yl)vinyl]benzonitrile](/img/structure/B493121.png)
![2-{4-[2-(4,5-Dihydro-1,3-thiazol-2-yl)vinyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B493124.png)
